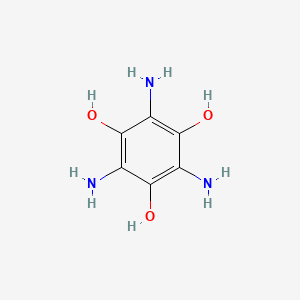

2,4,6-Triaminobenzene-1,3,5-triol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9N3O3 |

|---|---|

Molecular Weight |

171.15 g/mol |

IUPAC Name |

2,4,6-triaminobenzene-1,3,5-triol |

InChI |

InChI=1S/C6H9N3O3/c7-1-4(10)2(8)6(12)3(9)5(1)11/h10-12H,7-9H2 |

InChI Key |

DANSOQBUORNSEY-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(C(=C1O)N)O)N)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2,4,6 Triaminobenzene 1,3,5 Triol and Its Precursors

Strategies for Carbon-Nitrogen Bond Formation on Aromatic Cores

The introduction of amino groups onto an aromatic ring is a fundamental transformation in organic synthesis. For the preparation of 2,4,6-Triaminobenzene-1,3,5-triol and related structures, two principal strategies are employed: nucleophilic aromatic substitution (SNAr) and the reduction of nitro groups.

Nucleophilic Aromatic Substitution (NAS) Pathways

Nucleophilic aromatic substitution offers a direct route to forming C-N bonds by displacing a leaving group on the aromatic ring with a nitrogen nucleophile. nih.gov This method is particularly effective for electron-deficient aromatic systems. nih.gov

A common approach involves the amination of halogenated benzene (B151609) precursors. dtic.mil In this pathway, the halogen atoms act as leaving groups that are substituted by amino groups. For instance, the synthesis of 2,4,6-triamino-1,3,5-trinitrobenzene (TATB), a related compound, can be achieved through the amination of 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322) (TCTNB). redalyc.orgresearchgate.net This highlights the feasibility of using halogenated aromatics as key starting materials. The reactivity of aryl halides in SNAr reactions generally increases with the electronegativity of the halogen, following the order F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. chemistrysteps.com

A notable example is the one-step synthesis of 2,4,6-triaminobenzene-1,3,5-tricarboxylaldehyde from 2,4,6-tribromobenzene-1,3,5-tricarbaldehyde (B1600804) using anhydrous ammonia (B1221849). dtic.mil This reaction proceeds via nucleophilic aromatic substitution of the bromine atoms. dtic.mil

The efficiency of NAS amination reactions is highly dependent on the reaction conditions. The choice of solvent is critical, with polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) often being employed to enhance the reaction rate. dtic.mil A system of anhydrous ammonia in DMSO has been successfully used for the synthesis of 2,4,6-triaminobenzene-1,3,5-tricarboxylaldehyde, demonstrating good yield and efficiency. dtic.mil The use of methanolic ammonia in continuous flow reactors has also been explored as a process-intensification approach for the direct amidation of methyl esters, circumventing the limitations of aqueous ammonia and the hazards of gaseous ammonia. rsc.org

| Precursor | Reagent | Solvent | Product |

| 2,4,6-tribromobenzene-1,3,5-tricarbaldehyde | Anhydrous Ammonia | DMSO | 2,4,6-triaminobenzene-1,3,5-tricarboxylaldehyde |

Table 1: Example of Nucleophilic Aromatic Substitution for Amination dtic.mil

Reduction of Nitro-Substituted Benzene-1,3,5-triols

An alternative and widely used strategy for synthesizing aromatic amines is the reduction of corresponding nitro compounds. numberanalytics.comnumberanalytics.comwikipedia.org This method is particularly relevant for the synthesis of this compound, where the precursor would be 2,4,6-trinitrobenzene-1,3,5-triol (trinitrophloroglucinol).

Catalytic hydrogenation is a highly efficient and clean method for the reduction of aromatic nitro groups. numberanalytics.comnumberanalytics.com This technique involves the use of hydrogen gas in the presence of a metal catalyst. youtube.com

Commonly used catalysts include:

Palladium on carbon (Pd/C) numberanalytics.com

Platinum oxide (PtO₂) numberanalytics.com

Raney nickel numberanalytics.com

Copper-based catalysts researchgate.net

The reaction is typically carried out under pressure and can be performed in a flow reactor, which offers advantages in terms of safety and scalability. researchgate.net For example, the flow hydrogenation of 1,3,5-trinitrobenzene (B165232) over copper-based catalysts has been shown to selectively produce 1,3,5-triaminobenzene. researchgate.net A sequential nitration/hydrogenation protocol has been developed for the synthesis of triaminophloroglucinol, where trinitrosophloroglucinol is hydrogenated. amazonaws.com

| Nitro Compound | Catalyst | Conditions | Product | Yield |

| 1,3,5-trinitrobenzene | 21% CuO/Al₂O₃ | 120 °C, 30 bar, Methanol | 1,3,5-triaminobenzene (as sulfuric acid double salt) | ~68% |

Table 2: Catalytic Hydrogenation of an Aromatic Trinitro Compound researchgate.net

Besides catalytic hydrogenation, several other chemical reduction methods can be employed. numberanalytics.com These methods often utilize metals in acidic media or other reducing agents.

Alternative reducing agents include:

Metals in Acid: Iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl) are classic reagents for nitro group reduction. csbsju.eduyoutube.com

Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can also be used, although they may sometimes lead to the formation of azo compounds from aryl nitro compounds. numberanalytics.comnumberanalytics.com

Other Reagents: Tin(II) chloride (SnCl₂), sodium hydrosulfite, and sodium sulfide (B99878) are also effective for the reduction of aromatic nitro compounds. wikipedia.orgresearchgate.net

The choice of reducing agent often depends on the presence of other functional groups in the molecule and the desired selectivity. numberanalytics.com For instance, iron in acidic media is considered more selective than catalytic hydrogenation when other reducible groups are present. youtube.com

Synthesis of Key Intermediates

The creation of this compound is heavily reliant on the successful synthesis of its core precursors, primarily 1,3,5-Triaminobenzene and its derivatives, as well as compounds derived from Phloroglucinol (B13840).

Preparation of 1,3,5-Triaminobenzene and its Derivatives

1,3,5-Triaminobenzene (TAB) is a critical building block. Its synthesis has been approached through several routes, including the amination of specifically substituted anilines and the reduction of nitroaromatic compounds.

The direct amination of substituted anilines presents a viable, though challenging, route to 1,3,5-Triaminobenzene. This method involves the nucleophilic substitution of leaving groups on the benzene ring with ammonia or its equivalents.

One documented approach involves the high-pressure amination of halogenated anilines. For instance, 3,5-dichloroaniline (B42879) can be converted to 1,3,5-Triaminobenzene by heating it with aqueous ammonia in the presence of a copper iodide catalyst. google.com Similarly, 3,5-diaminochlorobenzene has been successfully used as a starting material, reacting with aqueous ammonia and cuprous chloride in an autoclave to yield 1,3,5-Triaminobenzene. prepchem.com These reactions, however, necessitate high temperatures and pressures, posing equipment and safety challenges. google.comprepchem.com

| Starting Material | Reagents | Conditions | Product | Reference |

| 3,5-Dichloroaniline | Aqueous NH₃, Copper Iodide | 190°C, 40 bar, 24 h | 1,3,5-Triaminobenzene | google.com |

| 3,5-Diaminochlorobenzene | Aqueous NH₃, Cuprous Chloride | 165-170°C, 8 h | 1,3,5-Triaminobenzene | prepchem.com |

Derivatives of 1,3,5-Triaminobenzene, such as 1,3,5-tris(phenylamino)benzene, have also been synthesized, which are valuable for applications like high-temperature antioxidants. researchgate.net

A more common and extensively studied method for synthesizing 1,3,5-Triaminobenzene is the reduction of trinitroaromatic compounds. google.com The most direct precursor is 1,3,5-trinitrobenzene (TNB).

The reduction can be achieved through catalytic hydrogenation using various catalysts, including palladium on carbon (Pd/C), palladium on alumina (B75360) (Pd/Al₂O₃), and platinum on carbon (Pt/C). nih.gov Copper-based catalysts have also shown high activity and selectivity for this transformation. mdpi.com The reaction typically proceeds through intermediate stages, such as 3,5-dinitroaniline (B184610) (DNA) and 5-nitrophenylene-1,3-diamine (NPDA), before reaching the final triamino product. mdpi.com

While effective, this route has notable drawbacks. The starting materials, such as 1,3,5-trinitrobenzene and its precursors like 2,4,6-trinitrotoluene (B92697) (TNT), are often explosive, making their handling and transportation hazardous. google.comgoogle.com The reduction reactions themselves often require high temperatures and pressures, adding to the operational complexity and risk. google.com An alternative precursor, 2,4,6-trinitrobenzoic acid, can also be reduced to 1,3,5-Triaminobenzene, but its synthesis is lengthy and involves the use of explosive TNT. google.com

| Precursor | Reduction Method | Catalyst/Reagents | Notes | Reference(s) |

| 1,3,5-Trinitrobenzene | Catalytic Hydrogenation | Pd/C, Pt/C, Cu-based | High-risk, explosive precursor | google.comnih.govmdpi.com |

| 2,4,6-Trinitrobenzoic Acid | Chemical Reduction | Tin (Sn), HCl | Lengthy synthesis from TNT | google.com |

| 3,5-Dinitraniline | Catalytic Hydrogenation | Not specified | High-risk, explosive precursor | google.com |

Derivatization from Phloroglucinol (Benzene-1,3,5-triol)

Phloroglucinol (Benzene-1,3,5-triol) serves as an alternative starting point for obtaining the triamino-substituted benzene ring. wikipedia.org Instead of adding amino groups, this strategy involves converting the existing hydroxyl groups of phloroglucinol into amines.

One effective method is the preparation and subsequent reduction of phloroglucinol trioxime. acs.org This process avoids the use of highly explosive trinitro compounds. Another pathway involves reacting phloroglucinol with methanesulfonyl chloride, followed by treatment with sodium azide (B81097) to form a triazide intermediate. This intermediate is then reduced, for example with zinc powder in acidic conditions, to yield 1,3,5-Triaminobenzene. google.com

Furthermore, phloroglucinol can be derivatized to other useful intermediates, such as 1,3,5-triformylphloroglucinol, through reactions like the Duff reaction using hexamethylenetetramine in trifluoroacetic acid. rsc.org These formylated derivatives can potentially be converted to the target aminophenol structure through subsequent chemical steps.

Challenges in Synthesis and Isolation of this compound

The synthesis and, particularly, the isolation of this compound are fraught with difficulties. These challenges stem from the molecule's unique structure, which features alternating electron-donating amino and hydroxyl groups on a single benzene ring.

Control of Self-Reaction and Cross-Linking

A primary obstacle is the inherent instability and high reactivity of the target molecule. dtic.mil Molecules that contain both amine and hydroxyl (or aldehyde) functionalities on the same aromatic ring are known to be prone to self-reaction. dtic.mildtic.mil

This reactivity leads to spontaneous self-condensation and cross-linking, where molecules react with each other to form insoluble, polymeric materials. dtic.mil In a closely related compound, 2,4,6-triaminobenzene-1,3,5-tricarboxylaldehyde, the isolated monomer was observed to rapidly form cross-linked imine structures within hours or weeks, depending on the conditions. dtic.mildtic.mil This self-reaction occurs as the nucleophilic amine groups attack the electrophilic carbonyl carbons (or their equivalents in the case of the triol, which can exist in keto-enol tautomeric forms) of neighboring molecules. The presence of water can sometimes disrupt this process by forming hydrogen-bonding networks, but drying the compound can trigger the cross-linking. dtic.mil This makes the isolation of a pure, stable monomer exceptionally difficult and limits its utility for subsequent reactions unless used immediately or stabilized as a salt. dtic.mil

Purification and Stability Considerations

Detailed research findings on the purification and stability of this compound are limited in publicly available scientific literature. The compound, also known as 2,4,6-triaminophloroglucinol, is a highly substituted benzene derivative, and its purification and stability are critical for its application in further chemical syntheses.

While specific, modern studies on the purification and stability of this compound are not readily found, historical chemical literature indicates its synthesis from 2,4,6-Trinitro-1,3,5-benzenetriol. The purification of related, structurally similar compounds often involves techniques such as recrystallization from appropriate solvents to remove impurities. The choice of solvent is crucial and would depend on the solubility profile of this compound and its impurities. Common solvents for such polar, poly-functionalized aromatic compounds might include water, lower alcohols, or mixtures thereof, possibly with the addition of acid to form a more stable salt.

The stability of this compound is a significant consideration due to the presence of both amino and hydroxyl groups on the benzene ring. These functional groups are susceptible to oxidation, especially in the presence of air (oxygen). The compound's stability is likely to be influenced by factors such as:

Atmosphere: Storage under an inert atmosphere (e.g., nitrogen or argon) would likely be necessary to prevent oxidative degradation.

Light: Photochemical decomposition could be a concern, suggesting that the compound should be stored in the dark.

pH: The stability of the compound may vary significantly with pH. In acidic solutions, the amino groups would be protonated, which might enhance stability against oxidation. Conversely, in neutral or basic conditions, the compound might be more prone to degradation.

Given the high density of electron-donating groups, this compound is expected to be a highly reactive molecule. This reactivity makes it a potentially valuable precursor but also contributes to its inherent instability. The lack of extensive modern literature on this specific compound might suggest that it is often generated and used in situ for subsequent reactions rather than being isolated and stored as a stable solid for extended periods.

For comparison, a related compound, 2,4,6-triaminobenzene-1,3,5-tricarboxylaldehyde, has been noted to have limited solubility and stability, making its purification challenging. It has been observed to spontaneously form cross-linked materials over time. While not the same molecule, this highlights the general stability challenges associated with such highly functionalized benzene rings.

Further research would be necessary to fully characterize the purification protocols and stability profile of this compound. This would involve systematic studies on recrystallization solvents, the impact of atmospheric conditions, light, and pH on its decomposition, and the identification of any degradation products.

Chemical Reactivity and Transformation Pathways of 2,4,6 Triaminobenzene 1,3,5 Triol

Reactions Involving Amine Functionalities

The three amino groups on the 2,4,6-Triaminobenzene-1,3,5-triol ring are strong activating groups, making them susceptible to a variety of electrophilic substitution and modification reactions. In molecules containing both amino and hydroxyl groups, the amino group is generally the more nucleophilic site. quora.com

Acylation and Alkylation Reactions

Acylation: The amino groups of aminophenols readily undergo acylation. In the case of p-aminophenol, the amine group is more nucleophilic than the hydroxyl group, leading to preferential N-acylation over O-acylation. quora.com This chemoselectivity is crucial in syntheses such as the production of paracetamol (N-acetyl-para-aminophenol) from p-aminophenol using acetic anhydride. phlox.or.id The reaction is typically catalyzed by acids like sulfuric acid. phlox.or.id Enzymatic methods, for instance using lipase, have also been developed for the chemoselective monoacetylation of the amino group in 2-aminophenol. acs.org While direct studies on this compound are scarce, the principles of aminophenol chemistry suggest that its amine groups would be highly reactive towards acylating agents like acyl chlorides and anhydrides.

| Starting Material | Acylating Agent | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| p-Aminophenol | Acetic Anhydride | Sulfuric Acid | N-acetyl-p-aminophenol (Paracetamol) | 59.5% | phlox.or.id |

| 2-Aminophenol | Vinyl Acetate | Novozym 435 (Lipase) in THF | N-(2-Hydroxyphenyl)acetamide | 52% | acs.org |

| 2-Aminophenol | Vinyl Acetate | Novozym 435 (Lipase) in tert-Butanol | N-(2-Hydroxyphenyl)acetamide | 84% | acs.org |

Alkylation: Similar to acylation, the alkylation of aminophenols can be directed to either the nitrogen or the oxygen atom. Selective N-alkylation of aminophenols can be achieved through a one-pot reaction involving condensation with an aldehyde followed by reduction with a reagent like sodium borohydride (B1222165). umich.eduumich.edu Alternatively, selective O-alkylation (etherification) can be performed by first protecting the more nucleophilic amino group, for example, by forming a benzaldehyde (B42025) imine, then alkylating the hydroxyl group with an alkyl halide, and finally hydrolyzing the imine to restore the free amine. umich.eduresearchgate.netresearchgate.net Given these precedents, it is expected that this compound could be selectively N-alkylated or O-alkylated by choosing appropriate protective group strategies and reaction conditions.

| Aminophenol | Aldehyde | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Aminophenol | Benzaldehyde | 1) MeOH, 2) NaBH4 | 2-(Benzylamino)phenol | 98.3 | umich.edu |

| 2-Aminophenol | p-Anisaldehyde | 1) MeOH, 2) NaBH4 | 2-((4-Methoxybenzyl)amino)phenol | 94.5 | umich.edu |

| 4-Aminophenol | Benzaldehyde | 1) MeOH, 2) NaBH4 | 4-(Benzylamino)phenol | 96.7 | umich.edu |

Condensation Reactions with Carbonyl Compounds (e.g., Imine Formation)

The reaction of primary amines with carbonyl compounds (aldehydes and ketones) to form imines (Schiff bases) is a fundamental transformation in organic chemistry. wikipedia.org This acid-catalyzed reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.org Aromatic amines typically form stable Schiff bases. wikipedia.org For a molecule like this compound, with its three primary amine groups, condensation with three equivalents of a carbonyl compound would lead to the formation of a tris-imine. A related hexa-functional monomer, 2,4,6-triaminobenzene-1,3,5-tricarboxylaldehyde, which contains both amine and aldehyde groups, is known to be unstable and can spontaneously form imine cross-links, resulting in an insoluble solid over time. dtic.mil This highlights the high reactivity of the amine groups towards carbonyl functionalities. dtic.mil

Diazotization and Subsequent Transformations (e.g., Azide (B81097) Formation)

Primary aromatic amines react with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form arenediazonium salts. organic-chemistry.orgaccessscience.com This process is known as diazotization. organic-chemistry.org The resulting diazonium group (-N₂⁺) is an excellent leaving group and can be displaced by a wide variety of nucleophiles, making diazonium salts highly versatile synthetic intermediates. organic-chemistry.org For example, they are key precursors in Sandmeyer reactions to introduce halides. organic-chemistry.org

Reactions Involving Hydroxyl Functionalities

The three hydroxyl groups of this compound are analogous to those in phloroglucinol (B13840) (benzene-1,3,5-triol), imparting phenolic character to the molecule. These groups can undergo reactions typical of phenols, although their reactivity is modulated by the presence of the strongly activating amino groups.

Esterification and Etherification Reactions

Esterification: The hydroxyl groups of phenols can be acylated to form esters. As mentioned previously, in aminophenols, N-acylation is generally favored over O-acylation (esterification). quora.com However, O-acylation can be achieved, often under conditions that suppress the reactivity of the amine, such as by protonation in a strongly acidic medium, or through the use of protective groups. The direct Friedel-Crafts acylation of phloroglucinol is known to occur, leading to C-acylated products (hydroxyarylketones). anu.edu.au

Etherification: The phenolic hydroxyls can be converted to ethers. Phloroglucinol mono-ethers, for instance, are prepared by reacting phloroglucinol with etherifying agents such as alkyl halides or dialkyl sulfates. google.com The complete etherification of phloroglucinol to form 1,3,5-trimethoxybenzene (B48636) is also a known transformation. google.com Therefore, it is anticipated that the hydroxyl groups of this compound could be converted to ethers using standard Williamson ether synthesis conditions (a base and an alkyl halide), provided that the competing N-alkylation is controlled.

Oxidation Reactions and Quinone Formation

Phenols are susceptible to oxidation, and the products can be complex. The oxidation of simple phenols like hydroquinone (B1673460) can yield quinones. libretexts.orgjackwestin.com The oxidation of phloroglucinol itself is complex and tends to lead to polymerized products rather than a simple tri-quinone. nih.govresearchgate.net

More relevant to the target molecule is the oxidation of aminophenols. The oxidation of o- and p-aminophenols readily produces quinone imines, which are highly reactive electrophiles. acs.orgrsc.orgresearchgate.net This oxidation can be carried out using a variety of reagents, including metal oxidants, hypervalent iodine compounds, or enzymatic systems like peroxidase. acs.orgrsc.org Given that this compound contains three p-aminophenol-like substructures, it is highly probable that its oxidation would lead to the formation of complex quinone-imine type structures through the oxidation of the aminophenol moieties. researchgate.netresearchgate.net

Reactivity of the Aromatic Core

The aromatic nucleus of this compound is exceptionally electron-rich. This is a consequence of the powerful electron-donating effects of the three amino (-NH₂) and three hydroxyl (-OH) groups. Both types of substituents donate electron density to the benzene (B151609) ring through resonance, significantly activating it towards certain classes of reactions while deactivating it towards others.

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene and its derivatives. The rate and orientation of these reactions are profoundly influenced by the nature of the substituents on the ring. The amino and hydroxyl groups are among the strongest activating groups for EAS, directing incoming electrophiles to the ortho and para positions.

In the case of this compound, all available positions on the ring are already substituted. However, the extreme activation of the ring suggests a very high reactivity towards electrophiles. While a typical substitution reaction to add a new group is not possible without displacing an existing one, the high electron density makes the molecule susceptible to other electrophilic attacks, such as oxidation. The reactivity of the aromatic core is comparable to that of its parent compound, phloroglucinol (benzene-1,3,5-triol), which is known to undergo facile electrophilic substitution reactions. mdpi.comacs.org For instance, phloroglucinol reacts readily with various electrophiles under mild conditions, a behavior attributed to its ability to exist in equilibrium with its keto tautomer, 1,3,5-cyclohexanetrione, which has enolic character.

The high nucleophilicity of the this compound ring would be expected to lead to rapid reactions with electrophiles. However, due to the lack of unsubstituted positions, such reactions would likely lead to complex polymerization or decomposition products rather than simple substitution.

Nucleophilic aromatic substitution (NAS) is typically challenging for electron-rich aromatic rings because of the electrostatic repulsion between the incoming nucleophile and the π-system of the benzene ring. Such reactions generally require the presence of strong electron-withdrawing groups (EWGs) at positions ortho or para to a suitable leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex). philadelphia.edu.jo

The structure of this compound, with its six powerful electron-donating groups, makes it an exceptionally poor candidate for traditional NAS reactions. The high electron density on the ring would strongly disfavor an attack by a nucleophile.

For NAS to occur on a related benzene system, the ring must be activated by EWGs. For example, a successful one-step synthesis of 2,4,6-triaminobenzene-1,3,5-tricarbaldehyde has been reported via the nucleophilic aromatic substitution of bromine atoms on 2,4,6-tribromobenzene-1,3,5-tricarbaldehyde (B1600804). dtic.mil In this case, the aldehyde groups act as the necessary electron-withdrawing activators for the substitution to proceed. This contrasts sharply with the electronic properties of this compound.

| Reaction Type | Predicted Reactivity | Rationale |

|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Extremely High | The aromatic ring is highly activated by three -NH₂ and three -OH groups, both of which are strong electron-donating substituents. |

| Nucleophilic Aromatic Substitution (NAS) | Extremely Low / Unfavorable | The ring is electron-rich due to six electron-donating groups, which would repel incoming nucleophiles. The absence of electron-withdrawing groups prevents stabilization of the required anionic intermediate. philadelphia.edu.jo |

Intramolecular Interactions and Tautomerism

The structure of this compound is conducive to significant intramolecular interactions, primarily through hydrogen bonding. These interactions, in turn, play a crucial role in the compound's tautomeric equilibria.

The adjacent amino and hydroxyl groups can form a network of intramolecular hydrogen bonds. This internal hydrogen bonding contributes to the thermodynamic stability of the molecule. Analogous systems, such as 1,1',1''-(2,4,6-trihydroxybenzene-1,3,5-triyl)triethanone (triacetylphloroglucinol), are significantly stabilized by such interactions. mostwiedzy.pl In that case, the stabilization energy from three intramolecular hydrogen bonds was calculated to be substantial. mostwiedzy.pl

Like phloroglucinol and its derivatives, this compound is expected to exhibit complex keto-enol tautomerism. mostwiedzy.plrsc.org The fully aromatic "enol" form (this compound) can exist in equilibrium with one or more "keto" forms. Computational studies on triacetylphloroglucinol (B17671) have shown that it can exist in five tautomeric forms, with the tri-keto form (2,4,6-tris(1-hydroxyethylidene)-1,3,5-cyclohexanetrione) having a thermodynamic stability comparable to the tri-enol form. mostwiedzy.pl A similar equilibrium is observed in 1,3,5-trihydroxy-2,4,6-trimethylsulfonic acid, which exists as a mixture of its enol and keto tautomers in solution. rsc.org

For this compound, at least two major tautomeric forms are conceivable: the fully aromatic tri-enol form and a tri-keto form (2,4,6-triamino-1,3,5-cyclohexanetrione). The equilibrium between these forms would involve the migration of protons from the hydroxyl groups to the ring carbons, disrupting the aromaticity to form a cyclohexanetrione structure. The presence of the amino groups could further complicate this equilibrium, potentially leading to imine-enamine tautomerism as well.

| Tautomer Name | Structural Class | Key Features |

|---|---|---|

| This compound | Tri-enol (Phenolic) | Fully aromatic benzene ring; six substituents (-OH and -NH₂) directly on the ring. |

| 2,4,6-Triaminocyclohexane-1,3,5-trione | Tri-keto | Non-aromatic cyclohexane (B81311) ring; three ketone (C=O) groups and three sp³-hybridized carbons bearing amino groups. |

Derivatives and Analogues of 2,4,6 Triaminobenzene 1,3,5 Triol

Synthesis and Characterization of Functionalized Derivatives

The functionalization of the 2,4,6-triaminobenzene-1,3,5-triol core often begins with its more stable precursor, phloroglucinol (B13840) (benzene-1,3,5-triol). The high reactivity of the phloroglucinol ring allows for a variety of synthetic modifications, including acylation and alkylation, to produce a range of derivatives. bohrium.commdpi.com

A common strategy involves the Friedel-Crafts acylation of phloroglucinol to introduce acyl groups onto the aromatic ring. For instance, monoacyl- and diacylphloroglucinols can be synthesized, which can then be further modified. mdpi.comnih.gov Nitrogen-containing derivatives have also been synthesized from phloroglucinol-based precursors, highlighting pathways to introduce amino functionalities or their surrogates. mdpi.com

A notable analogue, 2,4,6-triaminobenzene-1,3,5-tricarboxylaldehyde , has been successfully synthesized in a one-step process. dtic.mil This method involves the nucleophilic aromatic substitution of the bromine atoms on 2,4,6-tribromobenzene-1,3,5-tricarbaldehyde (B1600804) using anhydrous ammonia (B1221849) in dimethyl sulfoxide (B87167) (DMSO). dtic.mil The reaction proceeds as the electron-withdrawing aldehyde groups stabilize the negative charge formed during the nucleophilic attack, facilitating the substitution. dtic.mil

Characterization of these derivatives is crucial for confirming their structure. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy are standard. For 2,4,6-triaminobenzene-1,3,5-tricarboxylaldehyde , the successful substitution of bromine with amine groups was confirmed by key changes in the NMR and FTIR spectra. dtic.mil

| Technique | Precursor (2,4,6-tribromobenzene-1,3,5-tricarbaldehyde) | Product (2,4,6-triaminobenzene-1,3,5-tricarboxylaldehyde) | Indication of Functionalization |

| ¹H NMR | Aldehyde peak at 10.10 ppm | Aldehyde peak shifts to 9.94 ppm; new –NH₂ peak appears at 8.98 ppm | Appearance of amine proton signal and shift in aldehyde signal confirm substitution. dtic.mil |

| ¹³C NMR | Bromine-carbon resonance at 123.58 ppm | Disappearance of C-Br signal; new aryl carbon-nitrogen signal at 160.60 ppm | Confirms the replacement of bromine atoms with amino groups. dtic.mil |

| FTIR | Aldehyde C=O stretch at 1693 cm⁻¹ | Aldehyde C=O stretch shifts to 1660 cm⁻¹; new amine N-H stretches appear (3360, 3312, 3156 cm⁻¹) | Appearance of N-H stretching bands and shift in C=O frequency indicate presence of new functional groups. dtic.mil |

Interactive Data Table 1: Spectroscopic data comparing the precursor and product in the synthesis of 2,4,6-triaminobenzene-1,3,5-tricarboxylaldehyde. dtic.mil

Another important class of derivatives is the trinitro-analogue, 2,4,6-triamino-1,3,5-trinitrobenzene (TATB) . Its synthesis typically involves the nitration of 1,3,5-trichlorobenzene to yield 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322) , followed by amination where the chloro groups are substituted by amino groups. redalyc.orgresearchgate.net

Structural Modifications via Alteration of Substituent Types and Positions

Structural modifications of the core structure are primarily achieved by leveraging the reactivity of phloroglucinol. The hydroxyl groups can be altered, or new substituents can be introduced at the carbon positions of the ring (2, 4, and 6).

One advanced strategy is the synthesis of hexa-substituted C3-symmetric cores for creating star-shaped amphiphiles. rsc.org This multi-step process demonstrates significant structural modification:

C-acetylation : Phloroglucinol undergoes Friedel-Crafts acylation to introduce acetyl groups at the 2, 4, and 6 positions, yielding 2,4,6-triacetylphloroglucinol . rsc.org

O-propargylation : The hydroxyl groups at the 1, 3, and 5 positions are then etherified, for example, by reacting with propargyl bromide to introduce alkyne functionalities. rsc.org

Carbonyl Reduction : The acetyl groups are subsequently reduced to alcohol functionalities. rsc.org

This creates a highly functionalized, hexa-substituted core where different hydrophilic and lipophilic side chains can be attached via esterification and click chemistry, respectively. rsc.org Such modifications allow for precise control over the final molecule's properties.

Further diversification can be achieved by introducing different functionalities. For example, alkylated monoacylphloroglucinols have been synthesized by reacting acylphloroglucinols with reagents like 1-bromo-4-(bromomethyl)benzene. mdpi.com Nitrogen-containing derivatives have been created by reacting phloroglucinol precursors with piperidine (B6355638) and p-xylylene dibromide, demonstrating the introduction of heterocyclic and amino functionalities. mdpi.com

Comparative Reactivity and Electronic Properties of Analogues

The electronic properties of benzene (B151609) derivatives are highly dependent on the nature and position of their substituents. The interplay between electron-donating groups (like -NH₂ and -OH) and electron-withdrawing groups (like -NO₂) in analogues of this compound dictates their reactivity and optical behavior.

A comparative study on ortho-substituted phenols provides insight into these effects. researchgate.net The electronic absorption spectra of phenol (B47542), 2-aminophenol , and 2-nitrophenol were analyzed in different solvents. The presence of the amino group (an electron-donating group) and the nitro group (an electron-withdrawing group) causes shifts in the absorption maximum (λ_max) compared to phenol itself. researchgate.net

| Compound | λ_max in Methanol (nm) | λ_max in DMSO (nm) | Solvatochromic Shift (DMSO - Methanol) |

| Phenol | 272 | 277 | +5 nm |

| 2-Aminophenol | 280 | 289 | +9 nm |

| 2-Nitrophenol | 352 | 391 | +39 nm |

Interactive Data Table 2: Comparison of the electronic absorption maxima for phenol and its substituted analogues in polar protic (methanol) and aprotic (DMSO) solvents. researchgate.net

The data show that both amino and nitro substituents induce a bathochromic (red) shift in the absorption wavelength compared to phenol. The significant shift observed in 2-nitrophenol, especially in DMSO, highlights the strong influence of the electron-withdrawing nitro group and its interaction with the solvent. researchgate.net Computational studies on substituted thiophenes further confirm that electron-donating amino groups and electron-withdrawing nitro groups alter the electronic structure, with the nitro group causing a more significant reduction in the HOMO-LUMO gap. beilstein-journals.org

In another comparative study on 2-aminophenol derivatives, the calculated HOMO-LUMO energy gaps for two different Schiff base derivatives, 2AM24CL and SA2AM , were found to be 3.54 eV and 3.65 eV, respectively. nih.gov These studies demonstrate that structural modifications, such as the introduction of a chloro-substituent, can fine-tune the electronic and photophysical properties of aminophenol analogues. nih.gov

C3-Symmetric Star-Shaped Molecules Incorporating the Triaminobenzenetriol Core

The C3-symmetry of the this compound scaffold makes it an ideal central core for constructing larger, star-shaped molecules. rsc.orgnih.gov These materials are of great interest for their applications in electronics, materials science, and biomedicine. nih.govnih.gov The synthesis of these complex architectures often utilizes phloroglucinol or 1,3,5-triethynylbenzene (B1295396) as the central building block. rsc.orgnih.gov

A distinct synthetic strategy for C3-symmetric, hexa-substituted, benzene-based amphiphiles starts with the C-acetylation of phloroglucinol, followed by O-propargylation and carbonyl reduction. rsc.org This creates a versatile core onto which various arms can be attached. By incorporating hydrophilic units like mPEG and various lipophilic units, researchers have created novel star-shaped amphiphiles. These molecules can self-assemble in aqueous solutions to form nanosized aggregates, which have potential for applications such as drug delivery. rsc.org

Another powerful method for creating C3-symmetric systems is the trimerization of smaller molecules. For example, star-shaped molecules containing amino acid derivatives have been synthesized through the cyclotrimerization of 4'-iodoacetophenone , followed by Negishi cross-coupling reactions to attach the amino acid moieties. nih.gov This approach allows for the incorporation of biologically relevant units onto a C3-symmetric scaffold. These peptide-containing star molecules are valuable for studying protein-protein interactions and for designing new chiral ligands. nih.gov

The construction of these star-shaped molecules can also be achieved through various cross-coupling reactions, such as Sonogashira and Yamamoto couplings, using a central benzene or triazine core. nih.gov These methods provide robust pathways to complex, functional, porous organic polymers with high thermal and chemical stability. rsc.org

Coordination Chemistry and Metal Organic Frameworks Mofs

2,4,6-Triaminobenzene-1,3,5-triol as a Polydentate Ligand

This compound (TABTO) functions as a polydentate ligand, meaning it can bind to a metal center through multiple donor atoms. The presence of three amino (-NH₂) and three hydroxyl (-OH) groups allows for various coordination modes. These functional groups are Lewis bases, capable of donating their lone pair of electrons to a metal cation, which acts as a Lewis acid. This interaction forms strong coordination bonds, which are the basis for the assembly of MOFs.

The symmetrical arrangement of these six functional groups on the benzene (B151609) ring is particularly advantageous for creating highly ordered, porous crystalline structures. The ability of both the amino and deprotonated hydroxyl groups to coordinate with metal ions facilitates the formation of stable, extended networks. The specific coordination environment can be influenced by factors such as the choice of metal ion, solvent system, and reaction temperature.

Design and Synthesis of 2D Metal-Organic Frameworks (e.g., Cu₃(TABTO)₂-MOF)

A notable example of a MOF constructed from this ligand is the two-dimensional copper-based MOF, Cu₃(TABTO)₂-MOF. rsc.org This material is synthesized from the redox-active ligand 1,3,5-triamino-2,4,6-benzenetriol and copper ions. rsc.org The resulting structure is a 2D conjugated framework with a cage-like hollow structure, offering significant potential for applications in areas such as energy storage and catalysis. rsc.orgaip.org

The synthesis of Cu₃(TABTO)₂-MOF is highly sensitive to the presence of oxygen. rsc.org While organic redox-active ligands are often susceptible to oxidation, in this case, oxygen plays a constructive role. rsc.orgaip.org Research has shown that conducting the synthesis in the presence of air (oxygen) leads to the formation of a pure Cu₃(TABTO)₂-MOF. rsc.org Conversely, when the synthesis is carried out in an inert atmosphere, such as under argon, the final product is a mixture of the MOF and metallic copper. rsc.orgrsc.org This is because the redox-active ligand can reduce the Cu(I) and Cu(II) ions to Cu metal in the absence of oxygen. rsc.orgaip.org Oxygen appears to prevent this reduction, thereby facilitating the formation of the desired pure MOF structure. rsc.orgaip.org Vigorous stirring during the reaction in the presence of air is also crucial to ensure sufficient oxygen is dissolved in the solvent to prevent the formation of metallic copper. rsc.org

Strategies to control the stacking modes and, consequently, the porosity of 2D MOFs include the use of different solvents, temperature control during synthesis, and the introduction of modulators or guest molecules that can influence the interlayer interactions. researchgate.netscilit.com For instance, the polarity of the linker molecules can promote specific stacking arrangements due to steric hindrance. researchgate.net By carefully controlling these factors, it is possible to tune the pore structure of the resulting MOF, which is crucial for applications such as gas separation and catalysis.

Electronic Structure and Electrical Conductivity in MOF Materials

The as-synthesized Cu₃(TABTO)₂-MOF is an electrical insulator, with a conductivity of less than 10⁻¹⁰ S cm⁻¹. rsc.orgrsc.org However, its electronic properties can be dramatically altered through chemical treatment.

The this compound ligand is redox-active, meaning it can participate in electron transfer reactions. This property is key to the enhanced electrical conductivity observed in the MOF upon doping. When the Cu₃(TABTO)₂-MOF is exposed to iodine vapor, it undergoes chemical oxidation. rsc.orgaip.org This doping process generates charge carriers within the material, transforming it into a metallic conductor with an electrical conductivity of 0.78 S cm⁻¹ at room temperature. rsc.orgaip.orgrsc.org

The charge transport in such MOFs can occur through several mechanisms:

Through-bond: Charge moves through the covalent and coordination bonds of the framework. aip.org

Through-space: Charge transport occurs via non-covalent interactions, such as π-π stacking between the aromatic rings of the ligands. aip.org

Redox hopping: Electrons or holes hop between spatially separated redox-active sites within the framework. rsc.orgnih.govfrontiersin.org This is often the dominant mechanism in MOFs with discrete redox centers and is influenced by the distance between these sites and the mobility of counter-ions. rsc.orgfrontiersin.org

The combination of redox-active ligands and metal nodes in a highly ordered structure like Cu₃(TABTO)₂-MOF provides a platform for studying and controlling charge transport in porous materials.

Heterometallic and Multi-Component MOF Systems

The creation of heterometallic or multi-component MOFs is a promising strategy for developing materials with enhanced or novel properties. csic.es This approach involves incorporating more than one type of metal ion or organic linker into the framework. csic.es While specific examples of heterometallic or multi-component MOFs based on this compound are not extensively documented, the principles of their design are well-established.

By introducing a second metal ion into the synthesis, it may be possible to create a bimetallic version of the Cu₃(TABTO)₂-MOF, potentially altering its electronic, magnetic, or catalytic properties. Similarly, the use of a mixture of organic linkers, a concept known as multivariate MOFs, could be employed to fine-tune the pore environment and functionality. csic.es For example, co-polymerizing this compound with other functionalized linkers could introduce new active sites or modify the framework's response to external stimuli. The synthesis of such complex frameworks often relies on one-pot reactions where the different components self-assemble into a single, crystalline material. csic.es

Data Tables

Table 1: Electrical Properties of Cu₃(TABTO)₂-MOF

| Condition | Conductivity (S cm⁻¹) | Classification |

|---|---|---|

| As-synthesized | < 10⁻¹⁰ | Insulator |

Table 2: Influence of Synthesis Atmosphere on Cu₃(TABTO)₂-MOF Formation

| Atmosphere | Product Composition |

|---|---|

| Air (Oxygen) | Pure Cu₃(TABTO)₂-MOF |

Supramolecular Chemistry and Self Assembly

Hydrogen Bonding Networks in Crystalline Architectures

The molecular structure of 2,4,6-triaminobenzene-1,3,5-triol, featuring three amino (-NH₂) and three hydroxyl (-OH) groups, makes it an exceptional candidate for forming extensive and robust hydrogen-bonding networks. Each of the three -OH groups can act as a hydrogen bond donor, while the oxygen atoms can act as acceptors. Similarly, each of the three -NH₂ groups has two protons to donate and a nitrogen atom that can accept a hydrogen bond. This high multiplicity of donor and acceptor sites facilitates the formation of intricate and stable three-dimensional crystalline architectures.

Formation of Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. The modular nature of COFs allows for the precise design of their structure and function. acs.orgrsc.org While this compound itself is a precursor, a closely related derivative, 2,4,6-triaminobenzene-1,3,5-tricarbaldehyde (TABTCA) , has been identified as a key monomer for creating dense, novel COFs. digitellinc.comdtic.mildtic.mil The principles derived from TABTCA provide a clear blueprint for how hexasubstituted benzenes can be used in the rational design of these advanced materials. Another related building block, 2,4,6-triformylphloroglucinol, has also been successfully used to synthesize COFs. kaust.edu.sanih.gov

A significant advancement in 2D polymer science is the synthesis of "graphimine," a 2D COF composed of hexasubstituted benzene (B151609) nodes. digitellinc.com Graphimine is synthesized from the self-condensation of 2,4,6-triaminobenzene-1,3,5-tricarbaldehyde (TABTCA). digitellinc.comdtic.mil The polymerization is typically conducted through a reversible, acid-catalyzed polycondensation reaction, which results in the formation of robust imine linkages (Ar–N=CH–Ar). digitellinc.com This process often leads to the formation of hexagonal 2D lattices that stack in an orderly fashion. osti.govnih.govnih.gov

The synthesis of graphimine from TABTCA showcases a strategy where a single compact monomer contains all the necessary functional groups (amines and aldehydes) to form a dense, triangular-lattice polymer. dtic.mildtic.mil The resulting material is a highly rigid, aromatic network with short linkages, drawing inspiration from graphene to create lightweight, high-performance materials. digitellinc.com The conversion of the aldehyde and amine groups into imine linkages is confirmed using techniques like Fourier-transform infrared spectroscopy (FTIR), while powder X-ray diffraction (PXRD) and high-resolution transmission electron microscopy (HRTEM) are used to analyze the crystalline and interlayer stacking structure of the resulting 2D COF. digitellinc.com

The development of COFs like graphimine highlights key design principles for creating porous network materials with tailored properties. acs.orgrsc.orgnih.govchinesechemsoc.org

Monomer Symmetry and Functionality: The use of highly symmetric (C₃) and compact monomers, such as those derived from a hexasubstituted benzene core, is crucial. dtic.mildtic.mil These monomers can be pre-designed with specific functional groups to dictate the resulting network topology and pore environment. nih.gov

Dynamic Covalent Chemistry: The synthesis of COFs relies on dynamic covalent chemistry, where the formation of reversible covalent bonds allows for "error-checking" and self-correction during the crystallization process. acs.orgrsc.org This leads to thermodynamically stable, highly ordered crystalline structures rather than amorphous polymers.

Topological Design: By combining building units of different geometries (e.g., C₃ symmetric nodes with linear linkers), specific network topologies, such as hexagonal or square lattices, can be targeted. acs.org For 2D COFs, this results in well-defined pore architectures and layered stacking. chinesechemsoc.org

Stability Enhancement: The robustness of COFs is critical for practical applications. In 2D COFs, stability is conferred by both the strong covalent bonds within the layers and the non-covalent π–π stacking forces between the layers. acs.org

The use of a compact monomer like TABTCA, which contains alternating amine and aldehyde groups, is particularly advantageous for producing COFs with unusually dense and rigid structures. dtic.mil

Crystal Engineering and Directed Self-Assembly

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. rsc.orgrsc.orgnih.gov For this compound, the powerful and directional nature of its hydrogen-bonding groups makes it an ideal candidate for directed self-assembly. The primary goal would be to leverage the strong O–H···N and N–H···O interactions to guide the molecules into a predictable, predetermined crystalline architecture.

The concept of "supramolecular synthons" is central to this approach, where robust intermolecular recognition patterns between functional groups are used as reliable building blocks for crystal design. acs.orgacs.org In aminophenols, the interplay between hydroxyl and amino groups can lead to highly organized tetrahedral networks. rsc.org In the case of this compound, the high density of these groups would likely lead to a very stable, three-dimensional network. The self-assembly process can be highly selective; for instance, in related systems, the presence of water can disrupt the formation of imine linkages by creating competing hydrogen-bonding networks, demonstrating the power of these directed non-covalent forces. dtic.mil

Interplay of π-π Stacking and Intermolecular Forces

While hydrogen bonding provides the primary directional force for in-plane assembly, π-π stacking interactions between the aromatic benzene cores are crucial for organizing the molecules in the third dimension. researchgate.netacs.org These non-covalent interactions, though weaker than hydrogen bonds, are significant when they occur between large, electron-rich aromatic surfaces.

In the context of this compound, the electron-donating nature of both the amino and hydroxyl groups enriches the π-system of the benzene ring, potentially enhancing π-π stacking interactions. rsc.org The final crystalline architecture would be a delicate balance between the strong, directional hydrogen bonds forming 2D sheets and the π-π stacking forces that dictate how these sheets stack upon one another. researchgate.net This interplay is fundamental to the structure of many 2D COFs, where the covalent bonds form the layers and π-π interactions are responsible for the interlayer cohesion and ordering. acs.orgdigitellinc.com The relative positioning of substituents on the aromatic ring is known to have a profound influence on the strength and geometry of these stacking interactions. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed experimental Nuclear Magnetic Resonance (NMR) spectroscopic data for the free ligand 2,4,6-Triaminobenzene-1,3,5-triol is not extensively available in publicly accessible literature. Due to the compound's reactivity and potential for oxidation or polymerization, obtaining high-resolution NMR spectra can be challenging.

For context, related, yet distinct, compounds such as 2,4,6-triaminobenzene-1,3,5-tricarboxylaldehyde have been characterized using ¹H and ¹³C NMR. In those studies, DMSO-d₆ is often used as the solvent. The characterization of this compound would similarly require analysis of proton (¹H) and carbon (¹³C) chemical shifts to confirm its highly symmetrical aromatic structure. In its theoretical, pure form, one would expect a simplified spectrum due to the molecule's symmetry, with distinct signals for the amine protons, hydroxyl protons, and the aromatic carbons. However, without experimental data, specific chemical shifts cannot be reported.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a vital tool for identifying the characteristic functional groups within the this compound molecule. The FTIR spectrum of the free ligand, also known as 1,3,5-triamino-2,4,6-benzenetriol (TABTO), has been reported in the context of its use in the synthesis of metal-organic frameworks. researchgate.netnih.gov

The spectrum exhibits distinct absorption bands that correspond to the vibrational modes of its amine (-NH₂) and hydroxyl (-OH) groups, as well as the carbon-carbon bonds of the benzene (B151609) ring. When the ligand is incorporated into a MOF structure, such as Cu₃(TABTO)₂-MOF, significant shifts in these bands are observed, indicating the coordination of the amino and hydroxyl groups to the metal centers. researchgate.netnih.gov

Table 1: Key FTIR Spectral Data for 1,3,5-triamino-2,4,6-benzenetriol Ligand and its Copper-based MOF

| Functional Group | Wavenumber (cm⁻¹) in Free Ligand | Wavenumber (cm⁻¹) in Cu₃(TABTO)₂-MOF | Vibrational Mode |

| O-H / N-H | ~3400-3200 (broad) | Shifted and broadened | Stretching |

| C=C (aromatic) | ~1600 | Shifted | Stretching |

| C-N | Specific band | Shifted upon coordination | Stretching |

| C-O | Specific band | Shifted upon coordination | Stretching |

Note: Specific peak values can vary slightly based on sample preparation and instrumental parameters. The data presented is based on reported spectra in the synthesis of Cu₃(TABTO)₂-MOF. researchgate.netnih.gov

The significant differences between the spectra of the free ligand and the resulting MOF confirm the successful coordination and formation of the framework. researchgate.net

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis in MOFs

Powder X-ray Diffraction (PXRD) is the principal technique for analyzing the crystalline structure of materials. While PXRD data for the free this compound ligand is not commonly reported, as it is often synthesized for immediate use as a linker, the PXRD patterns of the MOFs it forms are critical for structural confirmation and phase purity analysis.

In the case of the copper-based MOF, Cu₃(TABTO)₂-MOF, PXRD is used to determine the crystal structure and the role of synthetic conditions, such as the presence of oxygen. researchgate.netnih.gov For instance, when the synthesis is conducted in the presence of air with vigorous stirring, the PXRD pattern shows the formation of the desired MOF without copper metal impurities. nih.govangenechemical.com Conversely, synthesis under an argon atmosphere or without stirring in air can lead to the presence of copper metal, which is also detectable by PXRD. researchgate.netnih.gov

Table 2: Representative PXRD Peak Analysis for Cu₃(TABTO)₂-MOF

| 2θ Angle (degrees) | Miller Indices (hkl) | Structural Significance |

| ~5-7 | (100) | Indicates primary in-plane periodicity |

| ~10-12 | (200) | Higher-order in-plane diffraction |

| ~25-27 | (001) | Indicates interlayer spacing |

Note: The specific 2θ values are illustrative and depend on the X-ray wavelength used. The table represents typical data obtained from PXRD analysis of a 2D MOF. researchgate.netangenechemical.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Theoretically, mass spectrometry could confirm the molecular weight of the compound (C₆H₉N₃O₃, MW: 171.15 g/mol ). Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) would be suitable for analyzing this non-volatile compound. The fragmentation pattern would be expected to show losses of amine and hydroxyl groups, providing further structural confirmation. However, without experimental data, a detailed analysis cannot be provided.

Electronic and Vibrational Circular Dichroism for Chiral Studies (if applicable)

The this compound molecule is achiral as it possesses multiple planes of symmetry and a center of inversion. Therefore, it does not exhibit optical activity and would not show a signal in electronic or vibrational circular dichroism (CD) spectroscopy.

Chiral studies would only become applicable if the molecule were functionalized with chiral side chains or incorporated into a chiral superstructure (e.g., a chiral MOF). There is no information in the current literature to suggest that such chiral derivatives or structures of this compound have been synthesized or studied using circular dichroism.

Computational and Theoretical Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Modes

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 2,4,6-triaminobenzene-1,3,5-triol, DFT calculations can predict its geometry, orbital energies, and vibrational frequencies.

Based on studies of similar molecules, the geometry of this compound is expected to be largely planar due to the aromatic benzene (B151609) core. The amino (-NH2) and hydroxyl (-OH) groups will exhibit slight out-of-plane rotations. The intramolecular hydrogen bonding between the alternating amino and hydroxyl groups is a key feature that will significantly influence its conformational stability and electronic properties.

DFT calculations on related compounds, such as 2,4,6-triaminobenzene-1,3,5-tricarboxylaldehyde, have been used to analyze their vibrational spectra (FTIR). dtic.mil For this compound, we can anticipate characteristic vibrational modes. The O-H and N-H stretching frequencies would be prominent in the high-frequency region of the infrared spectrum, typically around 3300-3500 cm⁻¹. The exact positions of these peaks would be sensitive to the extent of intramolecular hydrogen bonding. Bending vibrations for these groups, as well as C-N, C-O, and C-C stretching and bending modes of the benzene ring, would appear at lower frequencies.

A comparison of DFT-derived vibrational modes with experimental data for a protonated form of a similar molecule, 2,4,6-triaminobenzene-1,3,5-tricarboxylaldehyde, showed a good match, suggesting that DFT can accurately predict the vibrational properties of such systems. dtic.mil

Table 1: Predicted Vibrational Frequencies for this compound based on Analogous Compounds

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Hydroxyl (-OH) | Stretching | 3400-3500 |

| Amino (-NH₂) | Symmetric & Asymmetric Stretching | 3300-3450 |

| Aromatic C-H | Stretching | 3000-3100 |

| Carbonyl (C=O) | Stretching (in oxidized forms) | 1650-1700 |

| Aromatic C=C | Stretching | 1500-1600 |

| C-N | Stretching | 1250-1350 |

| C-O | Stretching | 1200-1300 |

Note: These are predicted ranges based on general spectroscopic data and studies on analogous compounds. Actual values would require specific DFT calculations for this compound.

Prediction of Reactivity and Reaction Mechanisms

Theoretical calculations are instrumental in predicting the reactivity of a molecule and elucidating potential reaction mechanisms. For this compound, its reactivity is dictated by the electron-donating amino and hydroxyl groups attached to the benzene ring. These substituents increase the electron density of the aromatic ring, making it susceptible to electrophilic substitution reactions.

Computational studies on phloroglucinol (B13840) derivatives have explored their antioxidant properties and reaction mechanisms with radicals. rsc.org These studies, using DFT, have investigated hydrogen atom transfer (HAT) and radical adduct formation (RAF) mechanisms. rsc.org For this compound, both the -OH and -NH2 groups can act as hydrogen donors, suggesting it could be a potent radical scavenger. The bond dissociation energies of the O-H and N-H bonds can be calculated to predict the most likely site of hydrogen abstraction.

Molecular Dynamics Simulations for Supramolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the behavior of molecules in condensed phases and their interactions at a supramolecular level. For this compound, MD simulations could be employed to study its aggregation behavior, solvation, and interactions with other molecules or surfaces.

The strong hydrogen bonding capabilities of the amino and hydroxyl groups suggest that this compound would form extensive intermolecular hydrogen bond networks in the solid state and in solution. MD simulations of similar molecules, like benzene and its derivatives, have been used to understand their liquid structure and orientational dynamics. researchgate.net For this compound, simulations could reveal preferred packing arrangements in a crystal lattice and the dynamics of hydrogen bond formation and breaking in solution.

Studies on phenol-benzene complexation have utilized MD simulations to explore the dynamics of complex formation and dissociation. nih.gov Similar approaches could be applied to understand the interaction of this compound with other aromatic systems or biomolecules.

Theoretical Studies on Excited States and Photophysical Properties

Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to investigate the excited states of molecules and predict their photophysical properties, such as absorption and emission spectra.

The electronic absorption spectrum of this compound is expected to be in the UV region, arising from π-π* transitions within the benzene ring. The presence of both amino and hydroxyl groups will likely cause a red-shift in the absorption maxima compared to unsubstituted benzene.

Theoretical studies on aminophenol derivatives have shown how the substitution pattern influences their photophysical properties. nih.gov For this compound, the high degree of substitution with electron-donating groups could lead to interesting fluorescent properties. TD-DFT calculations could predict the energies of the lowest singlet and triplet excited states, providing insights into the potential for fluorescence and phosphorescence.

Furthermore, studies on related fluorophores have used DFT and TD-DFT to understand the nature of electronic transitions and the influence of solvent polarity on the emission spectra. mdpi.com Similar computational analyses for this compound could predict its potential as a fluorescent probe and how its emission might be modulated by the environment. The calculations could also elucidate the charge transfer character of its excited states, which is crucial for understanding its behavior in various applications.

Advanced Materials Applications Beyond Prohibited Areas

Precursors for Polymer Chemistry, Including 2D Polymeric Structures

While the symmetrical nature of 2,4,6-Triaminobenzene-1,3,5-triol suggests its potential as a monomer for the creation of polymeric structures, detailed research on its use as a precursor for general polymer chemistry or the synthesis of two-dimensional (2D) polymers, outside of the context of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs), is not extensively documented in the available literature. The reactivity of its amino and hydroxyl groups could theoretically allow for various polymerization reactions, but specific examples and detailed studies for this particular compound remain limited.

Components in Functional Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

The most significant application of this compound in advanced materials is as a ligand for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The specific geometry and functional groups of this compound make it an ideal candidate for creating 2D MOFs with unique properties.

A notable example is the synthesis of a two-dimensional copper-based MOF, designated as Cu3(TABTO)2-MOF, where TABTO stands for 1,3,5-triamino-2,4,6-benzenetriol. dtic.mildtic.mil In this framework, the this compound molecules act as the organic linkers that coordinate with copper ions. dtic.mildtic.mil The synthesis of this MOF has been shown to be sensitive to the presence of oxygen, which plays a crucial role in preventing the reduction of Cu(II) to copper metal during the reaction. dtic.mildtic.mil

The resulting Cu3(TABTO)2-MOF exhibits a unique rotated stacking mode, where adjacent layers are rotated 180 degrees with respect to each other. dtic.mil This structural characteristic, along with the inherent properties of the ligand and the metal centers, opens up possibilities for a range of functional applications. dtic.mildtic.mil

Sensing Applications (Non-Biological)

The porous nature and the presence of active sites within the Cu3(TABTO)2-MOF make it a promising material for sensing applications. The framework's ability to interact with guest molecules can lead to changes in its physical or chemical properties, which can be harnessed for the detection of various substances. While specific non-biological sensing applications of this particular MOF are still an area of active research, the expansion of the family of 2D redox-active ligand-based electrically conductive MOFs offers more opportunities in this field. dtic.mildtic.mil

Photocatalytic Systems

The electronic structure of the Cu3(TABTO)2-MOF suggests its potential for use in photocatalytic systems. dtic.mildtic.mil Photocatalysis involves the use of a material (the photocatalyst) to accelerate a chemical reaction upon exposure to light. The development of new 2D MOFs with redox-active ligands like this compound contributes to the growing library of materials that could be employed for various photocatalytic processes. dtic.mildtic.mil

Electronic Materials and Semiconductor Research

A significant finding related to the Cu3(TABTO)2-MOF is its tunable electrical conductivity. dtic.mildtic.mil A pellet of the MOF synthesized in an argon atmosphere is initially insulating, with an electrical conductivity of less than 10⁻¹⁰ S cm⁻¹. dtic.mildtic.mil However, upon exposure to iodine vapor, it transforms into a metallic conductor, exhibiting a conductivity of 0.78 S cm⁻¹ at 300 K. dtic.mildtic.mil This transition from an insulating to a conductive state highlights its potential for use in electronic materials and semiconductor research, offering a pathway to developing novel electronic devices and components. dtic.mildtic.mil

Energy Storage Devices

The unique electronic properties and the 2D layered structure of the Cu3(TABTO)2-MOF also suggest its potential for applications in energy storage devices. dtic.mildtic.mil Materials that can exhibit high electrical conductivity and have a porous structure are desirable for applications such as supercapacitors and batteries, where efficient charge transport and ion storage are crucial. The ability to create new 2D redox-active ligand-based electrically conductive MOFs like Cu3(TABTO)2-MOF expands the possibilities for designing next-generation energy storage materials. dtic.mildtic.mil

Catalytic Applications

Beyond its role within the structured framework of MOFs, the standalone catalytic activity of this compound is not well-documented in publicly available scientific literature. While the amino and hydroxyl groups could potentially participate in catalytic cycles for certain organic reactions, specific research detailing such applications for this compound is scarce. The focus of its application in catalysis appears to be primarily centered on its incorporation into larger, more complex structures like the copper-based MOF mentioned previously, where the entire framework exhibits catalytic properties.

Advanced Chemical Precursors for Non-Explosive, Nitrogen-Rich Compounds

Nitrogen-rich compounds are of significant interest for a variety of applications, including as pharmaceuticals and in materials science. The high nitrogen content of this compound (24.55% by mass) makes it an attractive starting material for the synthesis of other high-value, nitrogen-rich molecules. A structurally related compound, 2,4,6-triaminobenzene-1,3,5-tricarboxylaldehyde, has been identified as a potential precursor for such applications. dtic.mil

The alternating amino and hydroxyl groups on the this compound ring provide multiple reactive sites for the construction of complex heterocyclic systems. For example, condensation reactions with appropriate reagents could lead to the formation of various fused ring systems. The synthesis of nitrogen-containing heterocycles is a major area of research in organic chemistry, and polyfunctional starting materials are highly valuable. organic-chemistry.org

It is important to note that while some nitrogen-rich compounds are used as explosives, such as 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) jes.or.jp, the focus here is on the synthesis of non-explosive materials. The absence of nitro groups in this compound and its derivatives, when synthesized under appropriate conditions, would lead to compounds with a focus on applications in areas such as pharmaceuticals, polymers, and functional dyes, rather than energetic materials.

Table 2: Potential Non-Explosive Nitrogen-Rich Compounds Derived from this compound

| Compound Class | Potential Synthetic Route | Potential Applications |

| Benzoxazines | Reaction with aldehydes | Polymer precursors, flame retardants |

| Phenoxazines | Intramolecular cyclization/condensation | Dyes, electronic materials |

| Fused Heterocycles | Multi-step synthesis involving ring-closing reactions | Pharmaceuticals, organic electronics |

The versatility of this compound as a building block opens up avenues for the creation of a diverse range of novel, non-explosive, nitrogen-rich compounds with tailored properties.

Future Research Directions and Unresolved Challenges

Development of Green and Sustainable Synthetic Routes

A significant challenge in the practical application of 2,4,6-Triaminobenzene-1,3,5-triol and its derivatives is the development of environmentally benign and efficient synthetic pathways. Current and related syntheses often rely on harsh conditions or hazardous reagents, prompting a shift towards greener alternatives.

Future research should focus on:

Avoiding Halogenated Precursors: Traditional routes to similar functionalized aromatics, such as the high-explosive 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), often start from halogenated compounds like 1,3,5-trichlorobenzene. researchgate.net Developing non-halogenated routes, for instance, starting from 1,3,5-trihydroxybenzene (phloroglucinol), presents a more sustainable approach. researchgate.net

Utilizing Safer Reagents: The reduction of nitro groups to amines is a key step in many syntheses. While reagents like SnCl₂ are effective, they generate significant metallic waste. google.com Exploring alternatives such as hydrazine (B178648) hydrate, which is inexpensive and produces only nitrogen gas as a by-product, offers a much greener process. google.com Similarly, the direct amination using anhydrous ammonia (B1221849) in solvents like DMSO represents a move away from more complex and hazardous reagents. dtic.mil

Optimizing Reaction Conditions: Many current procedures require extreme temperatures or long reaction times. google.com Research into catalytic systems, such as palladium or nickel catalysts for hydrogenation, could lower the energy input and increase efficiency, although the cost and safety of using hydrogen gas must be carefully managed. google.com The use of microwave-assisted synthesis or flow chemistry could also provide pathways to faster, more controlled, and higher-yield reactions.

A comparative look at a synthetic approach for a related monomer highlights the principles that could be applied.

| Starting Material | Key Reagent | Product | Key "Green" Advantage | Reference |

|---|---|---|---|---|

| 2,4,6-tribromobenzene-1,3,5-tricarbaldehyde (B1600804) (Rubin's aldehyde) | Anhydrous ammonia in DMSO | 2,4,6-triaminobenzene-1,3,5-tricarbaldehyde | One-step nucleophilic aromatic substitution, avoiding multi-step processes with protecting groups. | dtic.mil |

| 1,3,5-Trimethyl-2,4,6-trinitrobenzene | Hydrazine hydrate | 2,4,6-trimethylbenzene-1,3,5-triamine | Avoids heavy metal waste (like SnCl₂) and the hazards of high-pressure H₂ gas. | google.com |

| 1,3,5-trihydroxybenzene | Nitration -> Alkylation -> Amination | 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) | Avoids halogenated precursors, offering a cleaner route to a high-value material. | researchgate.net |

Exploration of Novel Reactivity Patterns

The six functional groups of this compound offer a rich landscape for chemical transformations. While its use as a ligand in coordination chemistry is emerging, its full organic reactivity profile remains largely unexplored.

Key areas for future investigation include:

Selective Functionalization: Developing methods to selectively react either the amino or the hydroxyl groups would unlock a vast array of new derivatives. Protecting group strategies or exploiting the differential reactivity of the nucleophilic centers are crucial challenges.

Polymerization Reactions: The monomer is an ideal candidate for creating 2D covalent organic frameworks (COFs). While related aldehyde-amine monomers have been studied for the synthesis of imine-based polymers like "graphimine," the reactivity of the triol-triamine scaffold in similar condensation polymerizations is a significant unresolved area. dtic.mildtic.mil The self-condensation of the molecule or its reaction with complementary comonomers could lead to novel, highly porous materials.

Transimination and Rearrangement: In the synthesis of related triazoloquinazolines, acid-catalyzed Dimroth rearrangements have been observed. mdpi.com Investigating whether this compound or its derivatives can undergo similar novel rearrangements or participate in dynamic covalent chemistry like transimination could lead to stimuli-responsive materials. dtic.mil

Tailoring Material Properties through Fine-Tuning of Supramolecular Interactions

The ability of this compound to form extensive hydrogen bonding networks, in addition to coordination bonds, is fundamental to its potential in materials science. The precise control over these non-covalent interactions is key to tailoring the bulk properties of the resulting materials.

Unresolved challenges include:

Controlling Crystal Packing and Stacking: In 2D MOFs formed from this ligand, unique rotated stacking modes have been observed where adjacent layers are offset. researchgate.net Understanding and controlling the factors that dictate this stacking (e.g., solvent choice, temperature, guest molecules) is essential for tuning properties like electrical conductivity and porosity.

Hydrogen Bond Engineering: The interplay between intramolecular and intermolecular hydrogen bonds involving the -NH₂ and -OH groups will define the crystal structure and stability of any material derived from this monomer. Research is needed to understand how protonation states or substitution on the functional groups can be used to engineer specific, robust hydrogen-bonding networks, similar to how diaminotriazinyl (DAT) groups are used to create reliable self-association patterns. researchgate.net

Host-Guest Chemistry: The porous structures anticipated from polymers of this compound could exhibit selective host-guest chemistry. Fine-tuning the pore size and chemical environment through control of supramolecular interactions will be critical for applications in sensing, separations, and catalysis.

Integration into Hybrid Functional Materials

A major direction for future research is the incorporation of this compound as a building block into hybrid materials, particularly MOFs. These materials combine the properties of the organic ligand with the functionality of metal ions.

A prime example is the synthesis of a 2D copper-based MOF, Cu₃(TABTO)₂, where TABTO stands for the 1,3,5-triamino-2,4,6-benzenetriol ligand. researchgate.netnih.gov Research on this system has revealed several key findings and future possibilities:

Redox-Activity and Conductivity: The Cu₃(TABTO)₂ MOF is an electrical insulator as synthesized. However, upon exposure to iodine vapor, it becomes a metallic conductor. researchgate.netnih.gov This doping-induced conductivity opens up possibilities for its use in electronic devices, sensors, and energy storage applications. Further research is needed to explore doping with other agents and to understand the charge transport mechanism.

Role of Synthesis Conditions: The synthesis of the Cu₃(TABTO)₂ MOF is highly sensitive to the presence of oxygen. When synthesized under an inert argon atmosphere, copper metal is formed as a by-product. However, exposure to air with vigorous stirring prevents this, highlighting the redox-active nature of the ligand and its interplay with the metal center during synthesis. researchgate.netnih.gov

Expansion to Other Metal Centers: While copper has been demonstrated, integrating other metal ions (e.g., nickel, iron, cobalt) with this compound could produce a wide family of hybrid materials with diverse magnetic, catalytic, and electronic properties.

| Material | Synthesis Detail | Initial Property | Modified Property | Potential Application | Reference |

|---|---|---|---|---|---|

| Copper 1,3,5-triamino-2,4,6-benzenetriol MOF (Cu₃(TABTO)₂) | Hydrothermal reaction of the ligand with a copper salt. Presence of oxygen is critical to prevent copper metal formation. | Electrical insulator (σ < 10⁻¹⁰ S cm⁻¹) | Becomes a metallic conductor (σ = 0.78 S cm⁻¹) after iodine vapor doping. | Electronics, sensing, photocatalysis, energy storage. | researchgate.netnih.gov |

Advancements in Computational Modeling for Predictive Design

Given the synthetic challenges and the vast structural possibilities, computational modeling is an indispensable tool for guiding future research. Density Functional Theory (DFT) and other methods can predict the properties of molecules and materials before they are synthesized, saving significant time and resources.

Future computational efforts should focus on: